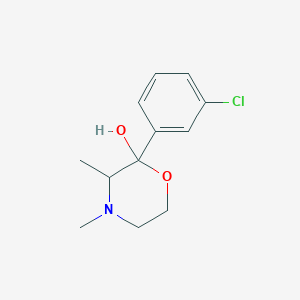
2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the morpholine ring, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol typically involves the reaction of 3-chlorophenylamine with 3,4-dimethylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Ammonia in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted products with various nucleophiles.
Scientific Research Applications
2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with similar structural features.
N-(3-chlorophenethyl)-4-nitrobenzamide: A compound with a chlorophenyl group and similar biological activities.
Thiazoles: Compounds with diverse biological activities and structural similarities.
Uniqueness
2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
835612-20-9 |
|---|---|
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3,4-dimethylmorpholin-2-ol |
InChI |
InChI=1S/C12H16ClNO2/c1-9-12(15,16-7-6-14(9)2)10-4-3-5-11(13)8-10/h3-5,8-9,15H,6-7H2,1-2H3 |
InChI Key |
IXISIYPDKJRTHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCCN1C)(C2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


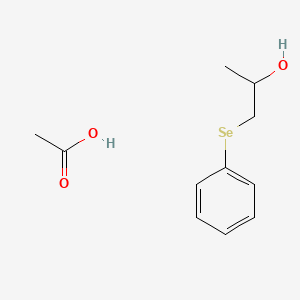
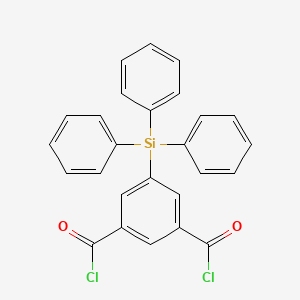


![1-{2-Oxo-2-[(tricyclohexylstannyl)oxy]ethyl}-1H-pyrrole-2,5-dione](/img/structure/B12538574.png)

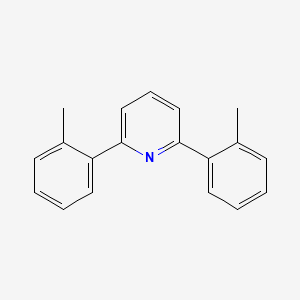
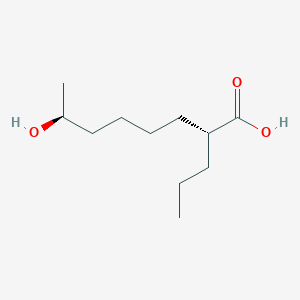

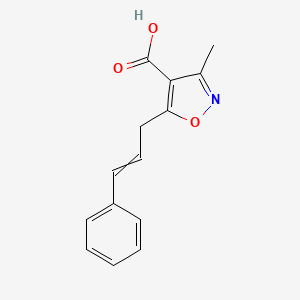

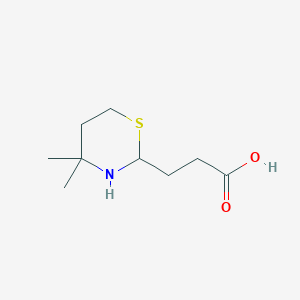

![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol](/img/structure/B12538651.png)
